5-Ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole
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Overview
Description
5-Ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes an oxadiazole ring fused with an ethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 4-methoxybenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydrooxadiazoles. Substitution reactions can result in a variety of functionalized oxadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent for treating certain diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole
- 5-Propyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole
- 5-Butyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole
Uniqueness
5-Ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole stands out due to its specific ethyl and methoxyphenyl substituents, which confer unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
61477-42-7 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H14N2O2/c1-3-10-12-11(13-15-10)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,12,13) |
InChI Key |
VEUSOJQKUGAGDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N=C(NO1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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